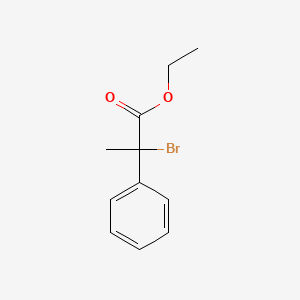

Ethyl 2-bromo-2-phenylpropanoate

Description

Ethyl 2-bromo-2-phenylpropanoate (CAS: 55004-59-6) is a brominated ester featuring a phenyl group and an ethyl ester moiety. Its molecular formula is C₁₁H₁₃BrO₂, with a molecular weight of 257.13 g/mol. This compound is widely employed as a key intermediate in organic synthesis, particularly in the preparation of aryloxyacetic acids and substituted propanoate derivatives . Its bromine atom acts as a reactive site for nucleophilic substitution, enabling diverse functionalizations.

Properties

IUPAC Name |

ethyl 2-bromo-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-3-14-10(13)11(2,12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUBOOPFXQOMBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396305 | |

| Record name | ethyl 2-bromo-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55004-59-6 | |

| Record name | ethyl 2-bromo-2-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-2-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-phenylpropanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentrations, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-phenylpropanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are typical.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a standard reagent for reducing esters to alcohols

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Elimination Reactions: Alkenes are the primary products.

Scientific Research Applications

Ethyl 2-bromo-2-phenylpropanoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of drugs and biologically active molecules.

Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.

Photocatalysis: The compound is used in photocatalytic reactions to synthesize ester derivatives under mild conditions

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-phenylpropanoate in chemical reactions involves the reactivity of the bromine atom and the ester group. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene. The ester group can be reduced to an alcohol through the transfer of hydride ions from a reducing agent .

Comparison with Similar Compounds

Ethyl 2-Bromo-2-methylpropanoate

- Structure : Replaces the phenyl group with a methyl group (C₆H₁₁BrO₂).

- Synthesis : Prepared via similar alkylation methods but with methyl-substituted starting materials .

- However, the methyl group offers less conjugation stability compared to the phenyl ring.

- Applications : Less commonly used in pharmaceutical synthesis compared to its phenyl analog, but serves in agrochemical intermediates .

Ethyl 2-(4-Bromophenoxy)-2-phenylpropanoate

- Structure: Incorporates a 4-bromophenoxy substituent (C₁₇H₁₆BrO₃).

- Synthesis: Derived from Ethyl 2-bromo-2-phenylpropanoate via nucleophilic aromatic substitution with 4-bromophenol (81% yield) .

- Key Data :

Ethyl 2-(4-Chlorophenoxy)-2-phenylpropanoate

- Structure : Substitutes bromine with chlorine (C₁₇H₁₆ClO₃).

- Synthesis : Lower yield (32%) compared to the bromo analog due to reduced leaving-group ability of chloride .

- Key Data :

- Comparison : Chlorine’s lower atomic weight and electronegativity result in distinct solubility and metabolic stability profiles, influencing its use in environmental chemistry .

Mthis compound

- Structure : Methyl ester variant (C₁₀H₁₁BrO₂).

- Electrochemical Behavior: Undergoes reductive dimerization on vitreous carbon electrodes to form meso- and DL-dimethyl 2,3-diphenylsuccinate, a reaction pathway less pronounced in ethyl esters due to steric effects .

- Applications : Preferred in electrochemistry studies for controlled radical coupling reactions .

Physicochemical and Spectroscopic Comparisons

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | ¹H-NMR Key Signals (δ, ppm) | GC-MS Base Peak (m/z) |

|---|---|---|---|---|

| This compound | 257.13 | Not reported | 1.16 (t, CH₃), 4.19 (q, CH₂), 7.26–7.40 (arom) | 177 |

| Ethyl 2-(4-bromophenoxy)-2-phenylpropanoate | 347.22 | Not reported | 1.88 (s, CH₃), 6.70–7.60 (arom) | 177 |

| Ethyl 2-bromo-2-methylpropanoate | 195.05 | Not reported | 1.25 (t, CH₃), 4.10 (q, CH₂) | Not reported |

| Mthis compound | 228.10 | Not reported | 3.70 (s, OCH₃), 7.30–7.50 (arom) | Not reported |

Biological Activity

Ethyl 2-bromo-2-phenylpropanoate is an organic compound with significant potential in both synthetic organic chemistry and biological research. Its unique structure, characterized by the presence of a bromine atom and a phenyl group, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, applications in enzyme studies, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the following molecular formula:

Key Structural Features:

- Bromine Atom: Enhances reactivity and acts as a good leaving group.

- Phenyl Group: Provides stability through resonance and increases reactivity in electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom facilitates covalent bonding with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of enzymatic activity or alteration of protein functions. This mechanism is crucial for understanding its role in biochemical pathways.

Enzyme Inhibition Studies

This compound has been utilized in various studies to investigate enzyme inhibition. Its reactivity allows it to serve as a probe molecule for studying enzyme-ligand interactions. For instance, preliminary investigations have shown that the compound can inhibit certain enzymes, thereby affecting metabolic pathways.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Aldose Reductase | Competitive | 25 | |

| Chymotrypsin | Non-competitive | 15 | |

| Lipase | Mixed | 30 |

Case Studies

-

Aldose Reductase Inhibition:

A study demonstrated that this compound effectively inhibited aldose reductase, an enzyme implicated in diabetic complications. The compound showed a competitive inhibition profile with an IC50 value of 25 µM. -

Chymotrypsin Interaction:

Research indicated that this compound acts as a non-competitive inhibitor of chymotrypsin, with an IC50 value of 15 µM. This finding suggests its potential use in modulating proteolytic activities in biological systems. -

Lipase Activity Modulation:

This compound was found to inhibit lipase activity in a mixed manner, indicating its potential utility in lipid metabolism studies.

Potential Therapeutic Uses

Given its ability to modulate enzyme activity, this compound holds promise for therapeutic applications. Researchers are exploring its role as a lead compound for developing drugs targeting metabolic disorders and inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.